molecular formula C14H13F3N4OS B2366443 4-[4-(THIOPHENE-3-CARBONYL)PIPERAZIN-1-YL]-6-(TRIFLUOROMETHYL)PYRIMIDINE CAS No. 1775410-52-0

4-[4-(THIOPHENE-3-CARBONYL)PIPERAZIN-1-YL]-6-(TRIFLUOROMETHYL)PYRIMIDINE

Cat. No.: B2366443
CAS No.: 1775410-52-0
M. Wt: 342.34
InChI Key: CXLIUHWGZRKAHD-UHFFFAOYSA-N
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Description

4-[4-(THIOPHENE-3-CARBONYL)PIPERAZIN-1-YL]-6-(TRIFLUOROMETHYL)PYRIMIDINE is a complex organic compound that features a thienyl group, a trifluoromethyl-substituted pyrimidine ring, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(THIOPHENE-3-CARBONYL)PIPERAZIN-1-YL]-6-(TRIFLUOROMETHYL)PYRIMIDINE typically involves multi-step organic reactions. One common approach is to start with the formation of the thienyl and pyrimidinyl intermediates, followed by their coupling with the piperazine derivative. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[4-(THIOPHENE-3-CARBONYL)PIPERAZIN-1-YL]-6-(TRIFLUOROMETHYL)PYRIMIDINE can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen or introduce hydrogen into the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

4-[4-(THIOPHENE-3-CARBONYL)PIPERAZIN-1-YL]-6-(TRIFLUOROMETHYL)PYRIMIDINE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 4-[4-(THIOPHENE-3-CARBONYL)PIPERAZIN-1-YL]-6-(TRIFLUOROMETHYL)PYRIMIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the piperazine moiety can modulate its pharmacokinetic properties. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-Thienyl{4-[3-(trifluoromethyl)phenyl]piperazino}methanone
  • 3-Thienyl{4-[4-(trifluoromethyl)phenyl]piperazino}methanone
  • 3-Thienyl{4-[5-(trifluoromethyl)phenyl]piperazino}methanone

Uniqueness

4-[4-(THIOPHENE-3-CARBONYL)PIPERAZIN-1-YL]-6-(TRIFLUOROMETHYL)PYRIMIDINE is unique due to the presence of the pyrimidinyl ring, which can confer additional biological activity and specificity compared to similar compounds with phenyl rings. The trifluoromethyl group also enhances its chemical stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

thiophen-3-yl-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N4OS/c15-14(16,17)11-7-12(19-9-18-11)20-2-4-21(5-3-20)13(22)10-1-6-23-8-10/h1,6-9H,2-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXLIUHWGZRKAHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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